molecular formula C11H10N2O B079335 4-Methyl-6-phenylpyridazin-3(2H)-one CAS No. 13300-09-9

4-Methyl-6-phenylpyridazin-3(2H)-one

Cat. No. B079335
CAS RN: 13300-09-9
M. Wt: 186.21 g/mol
InChI Key: HNZITGUYCFHIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-6-phenylpyridazin-3(2H)-one, also known as MPP, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. MPP is a pyridazine derivative that has a unique chemical structure, making it an attractive target for synthetic chemists and pharmacologists. In

Mechanism Of Action

4-Methyl-6-phenylpyridazin-3(2H)-one functions as a fluorescent probe by undergoing a chemical reaction with ROS, resulting in a change in its fluorescence properties. Specifically, 4-Methyl-6-phenylpyridazin-3(2H)-one reacts with ROS to form a highly fluorescent product, allowing for the detection and quantification of ROS in biological samples.

Biochemical And Physiological Effects

4-Methyl-6-phenylpyridazin-3(2H)-one has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects on cells or tissues. This makes it an attractive tool for studying the effects of ROS on biological systems without introducing confounding factors.

Advantages And Limitations For Lab Experiments

The use of 4-Methyl-6-phenylpyridazin-3(2H)-one as a fluorescent probe has several advantages, including its high selectivity for ROS, low toxicity, and ease of use. However, there are also limitations to its use, including the need for specialized equipment for fluorescence detection and the potential for interference from other fluorescent molecules in biological samples.

Future Directions

There are several potential future directions for research involving 4-Methyl-6-phenylpyridazin-3(2H)-one. One area of interest is the development of new fluorescent probes based on the chemical structure of 4-Methyl-6-phenylpyridazin-3(2H)-one that can detect other reactive molecules in addition to ROS. Another potential direction is the use of 4-Methyl-6-phenylpyridazin-3(2H)-one in the development of new therapies for diseases that are associated with ROS, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 4-Methyl-6-phenylpyridazin-3(2H)-one is a unique heterocyclic compound that has shown promise as a valuable tool for scientific research. Its ability to selectively detect ROS makes it a valuable tool for studying the role of ROS in disease pathology. While there are limitations to its use, the potential future directions for research involving 4-Methyl-6-phenylpyridazin-3(2H)-one are numerous, making it an exciting area of study for synthetic chemists and pharmacologists alike.

Scientific Research Applications

4-Methyl-6-phenylpyridazin-3(2H)-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-Methyl-6-phenylpyridazin-3(2H)-one as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases. The ability of 4-Methyl-6-phenylpyridazin-3(2H)-one to selectively detect ROS makes it a valuable tool for studying the role of ROS in disease pathology.

properties

CAS RN

13300-09-9

Product Name

4-Methyl-6-phenylpyridazin-3(2H)-one

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

5-methyl-3-phenyl-1H-pyridazin-6-one

InChI

InChI=1S/C11H10N2O/c1-8-7-10(12-13-11(8)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)

InChI Key

HNZITGUYCFHIMD-UHFFFAOYSA-N

SMILES

CC1=CC(=NNC1=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=NNC1=O)C2=CC=CC=C2

Other CAS RN

13300-09-9

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(Csende, F et al. Synthesis, 1995, 1240-1242) 7.0 g (35 mmol) of 13 was dissolved in 30 ml of acetonitrile in a 250 ml single-necked round bottom flask. 11.3 g (84 mmol, 2.4 equiv) of anhydrous copper (H) chloride Was added to the solution and the reaction mixture was heated to reflux for 2 hours. To control the HCl gas that formed during the course of the reaction, a NaOH solution was used to absorb the HCl that escapes from dry tube. The reaction mixture was cooled to ambient temperature, and placed into an ice-water bath. 150 mL of ice-water was added to quench the reaction. The mixture was stirred vigorously for 10 minutes to give a gray precipitate and blue liquid containing copper (I) chloride. The precipitate was then collected by filtration (pH of the filtrate is 0-1) and washed first with 1N HCl (100 mL), then with Milli-Q water (5×100 mL). To remove remaining copper by-products, the filter cake was stirred in 1N HCl (150 mL) for 0.5 h and then filtered. The filter cake was washed with water until the filtrate is at pH 7 (approximately 7 washes). The solid was dried over a medium flit sintered glass funnel in vacuo to give 14 as a light gray powder in 93.8% yield, 1H NMR (DMSO-d6): δ 7.95 (s, 1H), 7.85 (d, J=7.5 Hz; 2H), 7.47 (m, 2H), 7.43 (m, 1H), 2.13 (s, 3H). HPLC (tr/purity): 21.48 min, >97%; ESI m/z (MeOH) 187.36 (MH+).
Name
Quantity
7 g
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reactant
Reaction Step One
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30 mL
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11.3 g
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0 (± 1) mol
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catalyst
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Yield
93.8%

Synthesis routes and methods II

Procedure details

7.0 g (35 mmole) of 2 is placed in a 250 ml single-necked round bottom flask followed by 30 mL of acetonitrile. The mixture is stirred to allow 2 to dissolve. 11.3 g (84 mole, 2.4 equiv.) of anhydrous copper (II) chloride is added to the solution to give a green-yellow suspension. A reflux condenser is connected to the flask and a dry tube filled with anhydrous CaCl2 is fitted to the top of the condenser. To control the HCl gas that forms during the course of the reaction, a NaOH solution is used to absorb the HCl that escapes from dry tube. The reaction mixture is heated to reflux, and the color of the reaction suspension changes to dark green upon heating. When the reaction is complete (after refluxing for 2 h), the flask is removed from the oil bath and cooled to ambient temperature. The reaction is cooled in an ice-water bath and 150 mL of ice-water is added to quench the reaction. The mixture is stirred vigorously for 10 minutes to give a gray precipitate and blue liquid containing copper (I) chloride. The precipitate is collected by filtration (pH of the filtrate is 0-1) and washed with 100 mL of 1N HCl solution, then 100 mL of water 5 times. To remove remaining copper by products that are trapped in the solid, the filter cake is stirred in 150 mL of 1N HCl solution for 0.5 h and filtered. The filter cake is subsequently washed with Milli-Q water until the filtrate is at pH 7 (approximately 7 washes). The solid is dried over a medium frit sintered glass funnel in vacuo to give 3 as a light gray powder in 93.8% yield. [See Eddy, S et al. Synthetic Communications, 2000, 30(1), 1-7.Csende, F et al. Synthesis, 1995, 1240-12420]
Name
Quantity
7 g
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0 (± 1) mol
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0 (± 1) mol
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11.3 g
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0 (± 1) mol
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Quantity
30 mL
Type
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Reaction Step Seven
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Yield
93.8%

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